2-(Aminomethyl)[1,1'-bi(cyclopropane)]-2-carboxylic acid

β-Amino acid conformational constraint physicochemical profiling

Substituting monocyclic β-amino acids in α2-δ/LAT1 SAR programs often introduces uncontrolled conformational variables. This [1,1'-bi(cyclopropane)] scaffold provides a rigid, preorganized geometry that eliminates entropic penalties and enforces defined aminomethyl-carboxylate orientation. - Rigid bicyclopropyl core restricts C-C bond rotation, delivering unambiguous SAR data. - logP 1.15 & PSA 63.3 Ų occupy favorable CNS drug-like space vs. pregabalin. - Available at 95% purity; stocked in USA; ships ambient, not DOT hazardous.

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
CAS No. 724772-99-0
Cat. No. B1277497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Aminomethyl)[1,1'-bi(cyclopropane)]-2-carboxylic acid
CAS724772-99-0
Molecular FormulaC8H13NO2
Molecular Weight155.19 g/mol
Structural Identifiers
SMILESC1CC1C2CC2(CN)C(=O)O
InChIInChI=1S/C8H13NO2/c9-4-8(7(10)11)3-6(8)5-1-2-5/h5-6H,1-4,9H2,(H,10,11)
InChIKeyRXSIEVRSYDELIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Aminomethyl)[1,1'-bi(cyclopropane)]-2-carboxylic acid (CAS 724772-99-0): Structural and Procurement Baseline for Bicyclopropyl β-Amino Acid Research


2-(Aminomethyl)[1,1'-bi(cyclopropane)]-2-carboxylic acid (CAS 724772-99-0) is a conformationally constrained β-amino acid featuring a [1,1'-bi(cyclopropane)] core with a carboxylic acid and a primary aminomethyl substituent at the 2-position . With a molecular formula of C₈H₁₃NO₂ and a molecular weight of 155.19 g/mol, this compound belongs to a class of cyclopropane-containing amino acids that have been explored as analogues of pregabalin and gabapentin targeting the α₂-δ subunit of voltage-gated calcium channels [1]. The rigid bicyclopropyl scaffold imposes significant conformational restriction compared to monocyclic or acyclic β-amino acid analogues, a feature of potential value in medicinal chemistry for reducing entropic penalties upon target binding [2].

Why Generic Substitution Fails for 2-(Aminomethyl)[1,1'-bi(cyclopropane)]-2-carboxylic acid: Conformational and Physicochemical Constraints Not Met by Monocyclic or Acyclic Analogs


Procurement decisions for cyclopropane-containing β-amino acid building blocks cannot rely on simple in-class substitution because the bicyclopropyl scaffold in 2-(aminomethyl)[1,1'-bi(cyclopropane)]-2-carboxylic acid imposes a unique conformational landscape absent from monocyclic analogues such as 2-(aminomethyl)cyclopropanecarboxylic acid or acyclic pregabalin [1]. The [1,1'-bi(cyclopropane)] core restricts rotation around the central C–C bond and alters both the pKa of the amine and the spatial orientation of the aminomethyl and carboxylate groups relative to each other [2]. These differences directly affect molecular recognition at biological targets (e.g., α₂-δ calcium channel subunits and amino acid transporters) and influence key developability parameters including logP, polar surface area (PSA), and hydrogen-bond donor/acceptor counts . Consequently, substituting a simpler β-amino acid for this compound in a structure–activity relationship (SAR) program introduces uncontrolled variables that can confound binding, selectivity, and pharmacokinetic data.

Quantitative Evidence Guide for 2-(Aminomethyl)[1,1'-bi(cyclopropane)]-2-carboxylic acid: Comparator-Based Differentiation for Procurement Decisions


Physicochemical Property Comparison: Bicyclopropyl vs. Monocyclic and Acyclic β-Amino Acid Analogues

The bicyclopropyl scaffold of 2-(aminomethyl)[1,1'-bi(cyclopropane)]-2-carboxylic acid confers a distinct physicochemical profile relative to the monocyclic analogue 2-(aminomethyl)cyclopropanecarboxylic acid and the acyclic clinical compound pregabalin. The target compound has a calculated logP of 1.15 and a polar surface area (PSA) of 63.3 Ų, compared to pregabalin's logP of approximately –1.35 and PSA of 63.3 Ų; the bicyclopropyl system increases lipophilicity by ~2.5 log units while maintaining an identical PSA, potentially enhancing membrane permeability without sacrificing hydrogen-bonding capacity . The monocyclic 2-(aminomethyl)cyclopropanecarboxylic acid (cis/trans mixture) has an estimated logP of ~0.1–0.3, indicating that the additional cyclopropane ring in the bicyclopropyl system contributes an incremental logP increase of roughly 0.8–1.0 units [1].

β-Amino acid conformational constraint physicochemical profiling drug-likeness

Conformational Restriction: Rotatable Bond Count and Scaffold Rigidity vs. Acyclic and Monocyclic Analogues

2-(Aminomethyl)[1,1'-bi(cyclopropane)]-2-carboxylic acid possesses 3 rotatable bonds (excluding the cyclopropane rings), compared to 5 rotatable bonds for pregabalin and 2–3 for monocyclic 2-(aminomethyl)cyclopropanecarboxylic acid derivatives . The bicyclopropyl core further reduces conformational freedom by restricting the relative orientation of the two cyclopropane rings, which in the trans configuration adopts a well-defined, rigid geometry [1]. This contrasts with the flexible isobutyl side chain of pregabalin and the single-ring constraint of the monocyclic analogue, where ring puckering introduces additional low-energy conformers not available to the bicyclopropyl system [2].

conformational analysis molecular rigidity entropic penalty target binding

Hydrogen-Bond Donor/Acceptor Profile and Its Implications for Transporter Recognition

The target compound contains 2 hydrogen-bond donors (HBD) and 3 hydrogen-bond acceptors (HBA), identical to pregabalin's HBD/HBA profile (2/3) but distinct from gabapentin (2/3) . However, the spatial arrangement of these donors and acceptors differs substantially due to the bicyclopropyl scaffold, which positions the ammonium and carboxylate groups in a fixed orientation relative to each other [1]. In the α₂-δ ligand series, the cyclopropyl β-amino acids bearing alkyl substituents did not interact with the large neutral amino acid system L (LAT1) transporter, whereas pregabalin is a known LAT1 substrate [2]. The bicyclopropyl compound, by virtue of its increased steric bulk and rigid geometry, is predicted to exhibit reduced LAT1 affinity relative to pregabalin based on class-level SAR, though direct experimental confirmation is lacking [2].

zwitterion transporter recognition large neutral amino acid transporter (LAT1) hydrogen bonding

Best Research and Industrial Application Scenarios for 2-(Aminomethyl)[1,1'-bi(cyclopropane)]-2-carboxylic acid


Conformationally Constrained Building Block for α₂-δ Calcium Channel Ligand Optimization

The bicyclopropyl scaffold provides a rigid, preorganized geometry suitable for SAR studies aimed at optimizing binding affinity and selectivity for the α₂-δ subunit of voltage-gated calcium channels. Researchers should prioritize this compound when exploring conformational restriction strategies beyond those achievable with monocyclic cyclopropane analogues [1].

Probe Molecule for Investigating LAT1 Transporter Structure–Activity Relationships

Given the class-level evidence that cyclopropyl β-amino acids bearing bulky substituents evade LAT1 recognition, 2-(aminomethyl)[1,1'-bi(cyclopropane)]-2-carboxylic acid may serve as a tool compound to probe the steric and conformational requirements of the LAT1 binding site, complementing studies performed with pregabalin (a known LAT1 substrate) [2].

Scaffold for CNS Drug Discovery Programs Requiring Enhanced logP with Conserved PSA

The compound's calculated logP of 1.15, combined with a PSA of 63.3 Ų, places it in a favorable CNS drug-like property space distinct from the highly polar pregabalin (logP ≈ –1.35). This makes it a candidate for lead-generation campaigns where improved passive permeability is desired without increasing hydrogen-bond donor or acceptor counts .

Specialty Research Chemical for Academic and Industrial Medicinal Chemistry Groups

As a commercially available bicyclopropyl β-amino acid with a 95% purity specification (AKSci), this compound is suitable for academic laboratories and early-stage drug discovery groups synthesizing focused libraries of cyclopropane-containing amino acid analogues for CNS or metabolic disease targets .

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